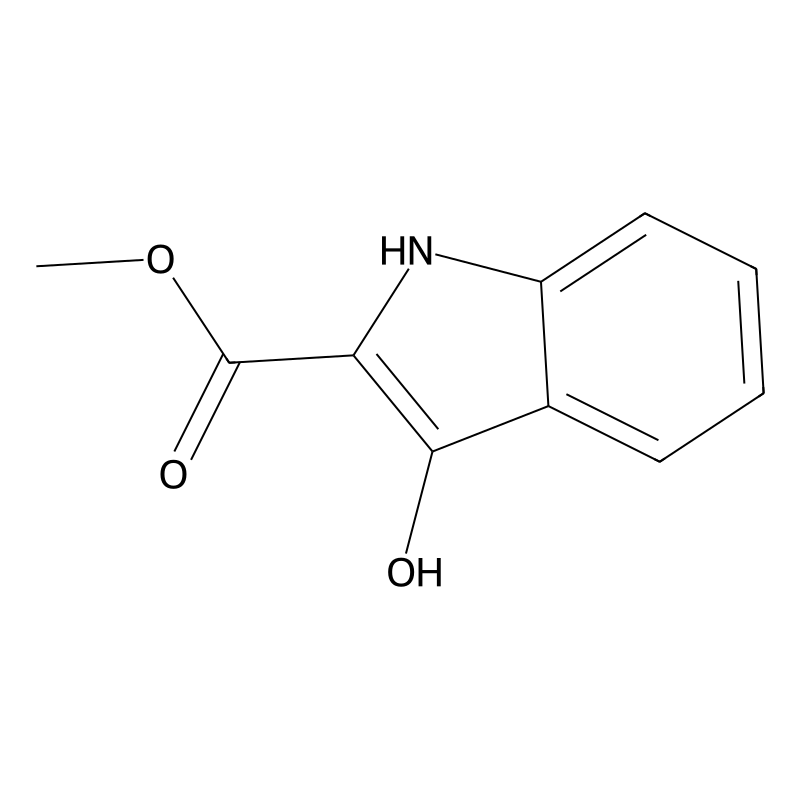3-Hydroxyindole-2-carboxylic acid methyl ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Methyl 3-hydroxy-1H-indole-2-carboxylate, also known as Methyl Hydroxyindole-2-carboxylate (MHI), is an organic compound found in some biological systems []. Research into MHI is ongoing, but it appears to have some interesting properties that make it relevant to a few areas of scientific study.
Precursor in natural product synthesis
MHI is a potential precursor to a variety of natural products, including some with biological activity. Scientists are interested in understanding how MHI is synthesized in nature and how it can be used to create complex molecules in the lab [].
Biological signaling
MHI may play a role in cell signaling pathways in some organisms. More research is needed to understand the specific mechanisms involved.
3-Hydroxyindole-2-carboxylic acid methyl ester is an organic compound with the chemical formula C₁₀H₉NO₃ and a CAS number of 31827-04-0. It is classified as an indole derivative, which is a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound features a hydroxyl group at the 3-position and a carboxylic acid methyl ester at the 2-position of the indole ring, contributing to its unique chemical properties and potential applications in various fields .
- Ester Hydrolysis: The methyl ester group can undergo hydrolysis in the presence of water and an acid or base, yielding 3-hydroxyindole-2-carboxylic acid.
- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Oxidation: Under oxidative conditions, the hydroxyl group may be oxidized to form a carbonyl compound, potentially leading to further transformations.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The synthesis of 3-hydroxyindole-2-carboxylic acid methyl ester typically involves several steps:
- Formation of Indole Ring: Starting from appropriate precursors such as aniline derivatives, the indole ring can be formed through cyclization reactions.
- Functionalization: The introduction of the carboxylic acid and hydroxyl groups can be achieved through various functionalization methods, including electrophilic aromatic substitution and oxidation reactions.
- Esterification: Finally, the carboxylic acid can be converted into its methyl ester using methanol and an acid catalyst or via direct esterification methods.
These methods underline the compound's accessibility for research and industrial applications .
3-Hydroxyindole-2-carboxylic acid methyl ester serves multiple purposes:
- Synthetic Intermediate: It is commonly used in organic synthesis as a building block for more complex molecules.
- Pharmaceutical Research: Due to its potential biological activities, it is investigated for its applications in drug development.
- Material Science: The compound may find applications in developing new materials due to its unique chemical properties.
These applications highlight its significance in both academic research and industrial settings .
Interaction studies involving 3-hydroxyindole-2-carboxylic acid methyl ester focus on its reactivity with various biological targets. These studies are crucial for understanding how this compound might interact with enzymes or receptors within biological systems. For instance:
- Enzyme Inhibition: Investigating whether this compound can inhibit specific enzymes related to disease pathways.
- Receptor Binding: Assessing its affinity for various receptors that could mediate its biological effects.
Such studies are essential for elucidating the mechanisms through which this compound exerts its potential therapeutic effects .
Several compounds share structural similarities with 3-hydroxyindole-2-carboxylic acid methyl ester, contributing to their unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Indole-3-acetic acid | Contains an acetic acid substituent | Known plant hormone affecting growth |
| 5-Hydroxyindole | Hydroxyl group at the 5-position | Potential antidepressant properties |
| Indole-2-carboxylic acid | Carboxylic acid at the 2-position | Involved in various biochemical pathways |
These compounds illustrate the diversity within indole derivatives while highlighting the unique positioning of functional groups in 3-hydroxyindole-2-carboxylic acid methyl ester that may influence its reactivity and biological activity .








